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Executive Summary
Linerixibat (formerly GSK2330672) is a potent, orally administered, minimally absorbed,

selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-

dependent bile acid transporter (ASBT or SLC10A2). Developed by GlaxoSmithKline,

Linerixibat is under investigation for the treatment of cholestatic pruritus, a debilitating

symptom associated with primary biliary cholangitis (PBC). By blocking the reabsorption of bile

acids in the terminal ileum, Linerixibat interrupts their enterohepatic circulation, leading to a

reduction in systemic bile acid levels, which are implicated as key pruritogens. This guide

provides a comprehensive overview of the pharmacological profile of Linerixibat, including its

mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety,

supported by data from preclinical and clinical studies.

Mechanism of Action
Linerixibat exerts its pharmacological effect through the selective inhibition of the ileal bile acid

transporter (IBAT), a protein primarily expressed on the apical membrane of enterocytes in the

terminal ileum. IBAT is responsible for the reabsorption of approximately 95% of bile acids from

the intestinal lumen back into the portal circulation, a process critical for maintaining the bile

acid pool.

By inhibiting IBAT, Linerixibat effectively blocks this reabsorption, leading to:
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Increased fecal excretion of bile acids.

Reduced return of bile acids to the liver via the portal vein.

Decreased serum concentrations of total bile acids.

The reduction in systemic bile acid levels is the primary mechanism through which Linerixibat
is thought to alleviate cholestatic pruritus. Elevated circulating bile acids are considered key

pruritogens in cholestatic conditions, although the precise molecular mechanisms of itch

induction are still being elucidated. It is hypothesized that bile acids activate various signaling

pathways in sensory neurons, leading to the sensation of itch.

Signaling Pathway of Cholestatic Pruritus and
Linerixibat's Point of Intervention
The following diagram illustrates the proposed signaling pathway in cholestatic pruritus and the

mechanism of action of Linerixibat. In cholestasis, impaired bile flow leads to the accumulation

of bile acids in the systemic circulation. These bile acids are believed to contribute to pruritus

through direct or indirect mechanisms, potentially involving the activation of G-protein coupled

receptors like TGR5 on sensory neurons and the stimulation of autotaxin, which in turn

generates lysophosphatidic acid (LPA), another potent pruritogen. Linerixibat intervenes at the

level of the enterohepatic circulation of bile acids.
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Caption: Mechanism of Linerixibat in Cholestatic Pruritus.
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Pharmacological Data
In Vitro Potency

Parameter Value Species Assay System Reference

IC50 42 nM Human

Apical Sodium-

Dependent Bile

Acid Transporter

(ASBT)

expressing cells

[1]

Pharmacokinetics in Healthy Volunteers
Linerixibat is designed for minimal systemic absorption to restrict its pharmacological action to

the gastrointestinal tract. A study in healthy male volunteers characterized its pharmacokinetic

profile following oral and intravenous administration.

Parameter Oral Administration
Intravenous
Administration

Reference

Absolute Oral

Bioavailability
0.05% N/A [2]

Fraction Absorbed (fa) 0.167% N/A [2]

Half-life (t1/2) 6-7 hours 0.8 hours [2]

Systemic Clearance

(CL)
N/A 61.9 L/h [3]

Volume of Distribution

(Vd)
N/A 16.3 L

Primary Route of

Elimination

>99% in feces

(unchanged)

~80% biliary/fecal,

~20% renal (both

>90% unchanged)

Note: Specific Cmax, Tmax, and AUC values for different oral doses in healthy volunteers are

not publicly available in detail.
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Pharmacodynamics
The pharmacodynamic effects of Linerixibat are consistent with its mechanism of action.

Biomarker Effect Clinical Study Reference

Serum Total Bile Acids
Dose-dependent

reduction
Phase 1, Phase 2a

Serum 7α-hydroxy-4-

cholesten-3-one (C4)

Dose-dependent

increase (marker of

bile acid synthesis)

Phase 1, Phase 2a

Clinical Efficacy
The efficacy of Linerixibat in treating cholestatic pruritus in patients with PBC has been

evaluated in several clinical trials.

Phase 2a Crossover Study (NCT01899703)
This study evaluated the efficacy and safety of Linerixibat over a 14-day treatment period.

Endpoint Result p-value Reference

Change from baseline

in itch score (NRS)

-57% with Linerixibat

vs. placebo
<0.0001

Reduction in itch

score (NRS) vs.

placebo

-23% 0.037

Change from baseline

in serum total bile

acids

-50% <0.0001

Phase 2b GLIMMER Study (NCT02966834)
This dose-ranging study assessed various once-daily (QD) and twice-daily (BID) regimens of

Linerixibat over 12 weeks.
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Dose Regimen

Mean Reduction in Mean
Worst Daily Itch (MWDI)
Score from Baseline at
Week 16

Reference

Placebo -1.73

20 mg QD -2.19

90 mg QD -2.60

180 mg QD -2.60

40 mg BID -2.86

90 mg BID -2.25

Note: While all Linerixibat groups showed a reduction in itch, the primary endpoint of mean

change from baseline at week 16 was not statistically significant in the overall intent-to-treat

population. However, a post-hoc analysis of the monthly itch score showed significant

differences for the 180 mg QD, 40 mg BID, and 90 mg BID doses compared to placebo.

Phase 3 GLISTEN Study (NCT04950127)
This pivotal trial evaluated the efficacy and safety of Linerixibat 40 mg BID over 24 weeks.
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Endpoint
Linerixibat 40
mg BID

Placebo p-value Reference

LS Mean

Difference in

Monthly Itch

Score (WI-NRS)

over 24 weeks

-0.72 (95% CI:

-1.15, -0.28)
N/A 0.001

LS Mean

Difference in Itch

Score at Week 2

-0.71 (95% CI:

-1.07, -0.34)
N/A <0.001

LS Mean

Difference in

Itch-Related

Sleep

Interference over

24 weeks

-0.53 (95% CI:

-0.98, -0.07)
N/A 0.024

Clinically

Meaningful Itch

Improvement

(≥3-point

reduction in WI-

NRS) at Week

24

56% 43% 0.043 (nominal)

Safety and Tolerability
Across clinical trials, Linerixibat has been generally well-tolerated. The most common adverse

event is diarrhea, which is consistent with its mechanism of action of increasing bile acids in the

colon.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b607791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adverse Event Frequency Severity Reference

Diarrhea
Most frequent, dose-

dependent

Mostly mild to

moderate

Abdominal Pain Reported Generally mild

In the GLISTEN trial, discontinuation due to diarrhea was 4% in the Linerixibat group versus

<1% in the placebo group.

Experimental Protocols
In Vitro IBAT (ASBT/SLC10A2) Inhibition Assay
A general protocol for assessing the inhibitory potential of a compound against the apical

sodium-dependent bile acid transporter (ASBT) is as follows:
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Start

Culture of ASBT-expressing cells (e.g., MDCK-II, CHO, or HEK293 cells)

Seed cells onto permeable supports (e.g., Transwell plates)

Pre-incubate cells with buffer

Add test compound (Linerixibat) at various concentrations

Add radiolabeled substrate (e.g., [3H]taurocholate)

Incubate for a defined period (e.g., 10-30 minutes) at 37°C

Wash cells with ice-cold buffer to stop uptake

Lyse cells

Quantify intracellular radioactivity using liquid scintillation counting

Calculate IC50 value by plotting percent inhibition against compound concentration

End

Click to download full resolution via product page

Caption: General Workflow for an In Vitro IBAT Inhibition Assay.
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Clinical Trial Design: GLIMMER (Phase 2b)
The GLIMMER study was a multicenter, randomized, double-blind, placebo-controlled, parallel-

group study.

Screening of PBC patients with moderate-to-severe pruritus (NRS ≥ 4)

4-week single-blind placebo run-in

Randomization (if NRS ≥ 3)

12-week double-blind treatment with Linerixibat (various doses) or Placebo

4-week single-blind placebo washout

Follow-up

Click to download full resolution via product page

Caption: Study Design of the Phase 2b GLIMMER Trial.

Conclusion
Linerixibat is a promising, targeted therapy for the treatment of cholestatic pruritus in patients

with PBC. Its mechanism of action, focused on the inhibition of IBAT in the terminal ileum,

directly addresses the underlying issue of systemic bile acid accumulation. With a

pharmacokinetic profile characterized by minimal systemic absorption, Linerixibat offers a
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localized therapeutic effect. Clinical trials have demonstrated its efficacy in reducing pruritus

and improving sleep, with a manageable safety profile. The most common adverse event,

diarrhea, is a predictable consequence of its mechanism of action. The positive results from the

Phase 3 GLISTEN trial support the potential of Linerixibat to become a valuable addition to

the therapeutic landscape for patients suffering from the debilitating effects of cholestatic

pruritus.

Disclaimer: This document is intended for informational purposes for a scientific audience and

does not constitute medical advice. Linerixibat is an investigational drug and is not yet

approved for commercial use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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